Detomidine

Equine sedation Caudal epidural Duration of action

Procure Detomidine reference standard to leverage its ~100-fold higher α2-adrenoceptor affinity over xylazine and defined α2/α1 selectivity ratio (256:1), ensuring reproducible sedation depth and extended duration critical for equine standing surgeries and standing MRI protocols. Unlike generic α2-agonists, detomidine's predictable pharmacokinetic profile reduces re-dosing demands and cardiorespiratory fluctuations — essential data for veterinary pharmacology and analgesic development studies. Specify ≥98% purity (free base) to align with published evidence and current market standards.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 76631-46-4
Cat. No. B1200515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetomidine
CAS76631-46-4
Synonymsdetomidine
detomidine hydrochloride
detomidine monohydrochloride
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC2=CN=CN2)C
InChIInChI=1S/C12H14N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14)
InChIKeyRHDJRPPFURBGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Detomidine (CAS 76631-46-4): A High-Potency α2-Adrenoceptor Agonist for Veterinary Sedation and Analgesia in Large Animals


Detomidine is a synthetic imidazole derivative that functions as a potent and selective α2-adrenoceptor agonist, primarily indicated for sedation and analgesia in large animals, particularly horses and cattle [1]. As an α2-agonist, it activates presynaptic and postsynaptic α2-adrenergic receptors in the central nervous system, leading to decreased norepinephrine release and sympatholytic effects. Detomidine exhibits high receptor binding affinity (Ki = 1.62 nM) and demonstrates a substantial α2/α1 selectivity ratio of approximately 256:1 . First introduced in the 1980s, detomidine has become a cornerstone agent in equine veterinary practice due to its reliable sedative profile and predictable duration of action.

Why Generic Substitution Among α2-Agonists Fails: Critical PK/PD Divergence in Detomidine


Despite belonging to the same pharmacological class, α2-adrenergic agonists such as xylazine, romifidine, medetomidine, and dexmedetomidine exhibit profound and clinically significant differences in receptor binding affinity, selectivity profiles, pharmacokinetic parameters, and duration of effect [1]. Detomidine, specifically, demonstrates approximately 100-fold higher affinity for all α2-adrenergic receptor subtypes compared to xylazine [1], and possesses a distinct elimination half-life profile that dictates its longer duration of action relative to other agents [2]. Furthermore, species-specific responses to different α2-agonists are well-documented, meaning that efficacy and safety data generated for one agent in a given species cannot be reliably extrapolated to another, even for closely related analogs [3]. These quantifiable pharmacological distinctions underscore the scientific necessity of product-specific selection, as generic substitution risks inadequate sedation, altered recovery times, or unforeseen adverse events.

Detomidine (CAS 76631-46-4) Quantitative Evidence Guide: Comparative Performance Against Key α2-Agonist Alternatives


Extended Duration of Analgesia and Sedation Compared to Xylazine in Horses

In a direct head-to-head comparison via caudal epidural injection in horses, detomidine-lidocaine HCl combination provided a significantly longer duration of sedation and analgesia compared to a xylazine-lidocaine HCl combination. The mean sedation time was extended by approximately 9 minutes, and the onset of analgesia was roughly 2.5 minutes faster with detomidine [1].

Equine sedation Caudal epidural Duration of action Xylazine comparison

Superior Intraoperative Sedation Stability Over Romifidine for Advanced Imaging in Horses

In a study evaluating sedation protocols for standing magnetic resonance imaging (MRI) in horses, a detomidine-morphine combination delivered via continuous rate infusion (CRI) was directly compared to a romifidine-morphine CRI. The detomidine protocol proved more suitable for maintaining adequate depth of sedation and immobility, as a smaller proportion of horses required additional sedation boluses. Only 2 of 8 horses in the detomidine group needed extra sedation compared to 4 of 8 in the romifidine group before the procedure, and 5 of 8 in the romifidine group required additional boluses during the MRI [1].

Standing MRI Equine sedation Continuous rate infusion Romifidine comparison

100-Fold Higher Receptor Affinity Versus Xylazine: A Molecular Basis for Potency and Selectivity

At the molecular level, detomidine's high potency is explained by its superior binding affinity for α2-adrenergic receptors. In saturation and inhibition binding assays across all four receptor subtypes (α2A, α2B, α2C, α2D), detomidine demonstrated an approximately 100-fold higher affinity compared to xylazine [1]. This finding is consistent with functional studies showing detomidine is a more specific α2-agonist, especially at central receptors, compared to xylazine [2].

Receptor binding Alpha-2 adrenoceptor Affinity Xylazine comparison

Detomidine's Pharmacokinetic Profile in Target Species: Defined Absorption, Distribution, and Elimination Parameters

The pharmacokinetic (PK) behavior of detomidine has been rigorously characterized in its primary target species, providing essential data for precise dosing. Following intramuscular administration, detomidine is rapidly absorbed, with absorption half-lives of 0.15 h in horses and 0.08 h in cattle, and reaches peak plasma concentrations (Cmax) of 51.3 ng/mL and 65.8 ng/mL, respectively [1]. The drug is extensively metabolized, with negligible renal excretion, and has a terminal elimination half-life (t½) of approximately 1.78 h (horse, i.m.) and 2.56 h (cow, i.m.) [1]. This PK profile underpins its reliable and predictable duration of clinical effect, which is a key factor distinguishing it from shorter- or longer-acting α2-agonists.

Pharmacokinetics Equine Bovine Bioavailability

Optimal Research and Clinical Scenarios for Detomidine (CAS 76631-46-4) Deployment Based on Quantitative Evidence


Standing Surgical Procedures in Horses Requiring Prolonged, Stable Sedation

The extended duration of action and reliable sedation provided by detomidine, as demonstrated in caudal epidural studies showing 94 ± 0.96 min of sedation compared to 85 ± 0.94 min for xylazine [1], makes it a preferred choice for standing surgeries such as dental procedures, laceration repairs, or laparoscopic ovariectomy. Its predictable pharmacokinetic profile [2] ensures a stable plane of sedation for the duration of the surgery, minimizing the need for re-dosing and associated cardiorespiratory fluctuations.

Advanced Diagnostic Imaging Requiring Immobility (e.g., Standing MRI)

For advanced imaging modalities like standing MRI where patient movement can degrade image quality and prolong scan time, detomidine's superior ability to maintain a consistent depth of sedation and immobility is critical. Evidence shows that a detomidine-morphine CRI protocol required fewer rescue sedation boluses compared to a romifidine-based protocol (25% vs. 50% of horses requiring additional sedation pre-scan) [3], directly supporting its selection for this demanding application.

Research Studies Investigating α2-Adrenoceptor Pharmacology in Large Animals

Detomidine's well-characterized receptor binding profile, including its ~100-fold higher affinity for α2-adrenoceptors over xylazine [4] and defined α2/α1 selectivity ratio, establishes it as a valuable research tool. Investigators studying α2-mediated physiological responses or developing novel analgesic protocols can rely on detomidine's consistent and potent pharmacological activity as a reference agonist, facilitating robust and reproducible experimental outcomes in equine and bovine models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Detomidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.